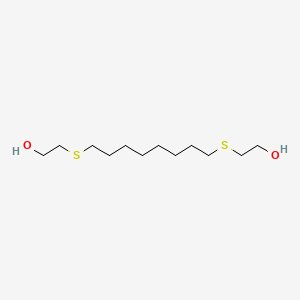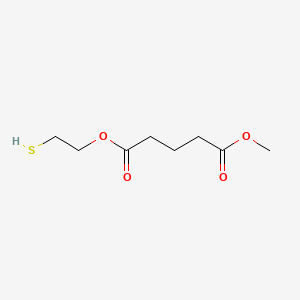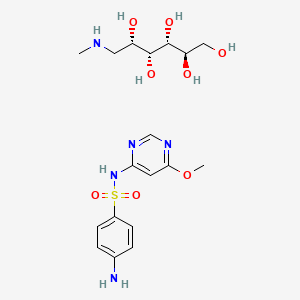
Sulfamonometoxine N-methylglucamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamonometoxine N-methylglucamine salt is a heterocyclic organic compound with the molecular formula C18H29N5O8S and a molecular weight of 475.516560 g/mol . It is a compound formed by the combination of sulfamonometoxine and N-methylglucamine. Sulfamonometoxine is a sulfonamide antibiotic, while N-methylglucamine is an aminosugar alcohol. This compound is primarily used in research and experimental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-methylglucamine involves several steps:
Addition of Anhydrous Dextrose: Anhydrous dextrose is added to an alcohol solvent while stirring to ensure a mass percent concentration of 10-80%.
Catalyst Addition: The solution is added to a catalyst (Ni-Cu/TiO2), and crystallization occurs at 0-10°C.
Industrial Production Methods
Industrial production methods for Sulfamonometoxine N-methylglucamine salt are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions and the use of industrial-grade equipment to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfamonometoxine N-methylglucamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can occur, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Sulfamonometoxine N-methylglucamine salt has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its interactions with biological molecules and its effects on biological systems.
Industry: Used in the development of new materials and compounds for industrial applications.
Wirkmechanismus
The mechanism of action of Sulfamonometoxine N-methylglucamine salt involves its interaction with specific molecular targets and pathways. It binds to human blood proteins and erythrocytes, affecting their function and activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with bacterial growth and replication by inhibiting essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Sulfamonometoxine N-methylglucamine salt include other sulfonamide antibiotics and their derivatives. Some examples are:
- Sulfamethoxazole
- Sulfadiazine
- Sulfapyridine
Uniqueness
This compound is unique due to its specific combination of sulfamonometoxine and N-methylglucamine, which enhances its solubility and biological activity. This combination allows for better interaction with biological molecules and improved therapeutic effects compared to other sulfonamide antibiotics .
Eigenschaften
CAS-Nummer |
53607-04-8 |
|---|---|
Molekularformel |
C18H29N5O8S |
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C11H12N4O3S.C7H17NO5/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,12H2,1H3,(H,13,14,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI-Schlüssel |
YFMYNBBNXXLGNI-WZTVWXICSA-N |
Isomerische SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Kanonische SMILES |
CNCC(C(C(C(CO)O)O)O)O.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


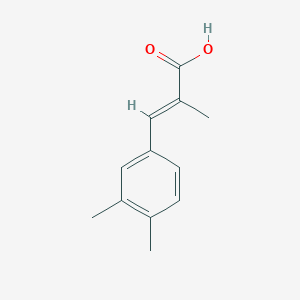
![(8R,10S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B13759137.png)
![2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate](/img/structure/B13759139.png)
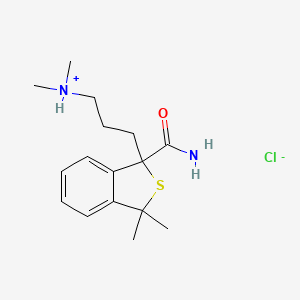

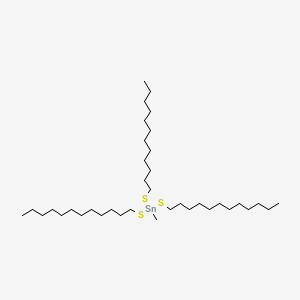

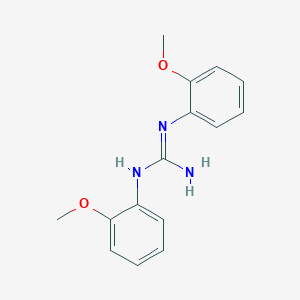

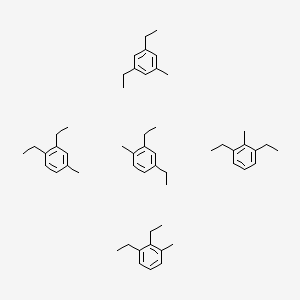
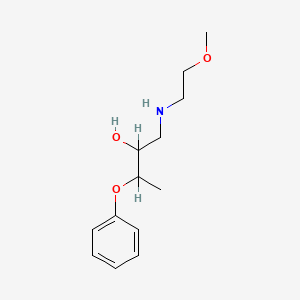
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
